Chemical properties of Methyl 2,3-dihydrobenzofuran-6-carboxylate
Chemical properties of Methyl 2,3-dihydrobenzofuran-6-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 2,3-dihydrobenzofuran-6-carboxylate
Introduction: The Strategic Importance of a Privileged Scaffold
Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS No: 1083168-68-6) is a heterocyclic organic compound that serves as a vital building block in the landscape of medicinal chemistry and materials science.[1] The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This characteristic makes its derivatives, including the title compound, highly valuable starting points for the design of novel therapeutic agents.[2] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 2,3-dihydrobenzofuran-6-carboxylate, offering field-proven insights for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for Methyl 2,3-dihydrobenzofuran-6-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | [1] |
| Synonyms | 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester | [1] |
| CAS Number | 1083168-68-6 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Physical State | Solid | [5] |
| Purity (Typical) | ≥98% | [1][6] |
| InChI Key | OVZHUVTYFSNMMA-UHFFFAOYSA-N | [1] |
Spectroscopic Analysis: A Structural Blueprint
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While a publicly available, fully assigned spectrum for this specific molecule is not available, a detailed prediction based on fundamental principles and data from analogous structures is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The proton NMR spectrum is expected to be highly informative. The aliphatic protons on the dihydrofuran ring will appear as two distinct triplets due to vicinal coupling. The aromatic protons will exhibit splitting patterns dictated by their substitution, and the methyl ester protons will be a sharp singlet.
-
δ ~ 7.5-7.7 ppm (2H, m): Aromatic protons ortho and para to the electron-withdrawing carboxylate group.
-
δ ~ 6.8 ppm (1H, d): Aromatic proton ortho to the electron-donating ether oxygen.
-
δ ~ 4.6 ppm (2H, t, J ≈ 8.7 Hz): Protons on the carbon adjacent to the oxygen (C2-H), deshielded by the ether linkage.
-
δ ~ 3.85 ppm (3H, s): Methyl protons of the ester group.
-
δ ~ 3.2 ppm (2H, t, J ≈ 8.7 Hz): Protons on the benzylic carbon (C3-H).
-
-
¹³C NMR (Predicted): The carbon spectrum will confirm the ten unique carbon environments in the molecule.[7][8]
-
δ ~ 167 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~ 160 ppm: Aromatic carbon attached to the ether oxygen (C7a).
-
δ ~ 120-130 ppm: Aromatic carbons (CH and C-COOCH₃).
-
δ ~ 71 ppm: Aliphatic carbon adjacent to the ether oxygen (C2).
-
δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~ 29 ppm: Benzylic carbon (C3).
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorption of the ester carbonyl group. The key diagnostic bands are predicted as follows:[9]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality |
| ~2950-3050 | C-H (sp² and sp³) Stretch | Medium | Aromatic and aliphatic C-H bonds. |
| ~1720 | C=O (Ester) Stretch | Strong, Sharp | The highly polar carbonyl bond of the methyl ester functional group. This is the most characteristic peak. |
| ~1610, ~1480 | C=C (Aromatic) Stretch | Medium-Strong | Vibrations of the benzene ring. |
| ~1250-1280 | C-O (Aryl Ether) Stretch | Strong | Asymmetric stretch of the Ar-O-C bond in the dihydrofuran ring. |
| ~1100-1150 | C-O (Ester) Stretch | Strong | Stretch of the O-CH₃ bond of the ester. |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecule will produce a distinct molecular ion peak and a predictable fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the molecular weight of the compound.[10]
-
Key Fragments (Predicted):
-
m/z = 147: Loss of the methoxy group (-OCH₃, 31 Da).
-
m/z = 119: Loss of the entire carbomethoxy group (-COOCH₃, 59 Da). This fragment corresponds to the dihydrobenzofuran cation.
-
Synthesis and Methodology
The most direct and reliable method for preparing Methyl 2,3-dihydrobenzofuran-6-carboxylate is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This reaction, known as the Fischer esterification, is an equilibrium process driven to completion by using an excess of the alcohol (methanol) and removing the water byproduct.[11][12]
Workflow for Synthesis: Fischer Esterification
Caption: Fischer esterification workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dihydrobenzofuran-6-carboxylic acid (1.0 eq)[6]
-
Anhydrous Methanol (used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydrobenzofuran-6-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol in large excess (e.g., 20-50 equivalents, serving as both reactant and solvent). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[13]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas evolution (effervescence) will occur. Add the bicarbonate solution until the effervescence ceases, indicating neutralization of the acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final, pure Methyl 2,3-dihydrobenzofuran-6-carboxylate.
Chemical Reactivity and Synthetic Utility
The molecule possesses three primary sites for chemical transformation: the ester functional group, the aromatic ring, and the dihydrofuran ring. Understanding the reactivity at each site is crucial for its application as a synthetic intermediate.
Caption: Key reactivity sites of Methyl 2,3-dihydrobenzofuran-6-carboxylate.
-
Reactions at the Ester Group:
-
Saponification: The methyl ester can be readily hydrolyzed back to the parent 2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions (e.g., using NaOH or KOH in aqueous alcohol).[14] This is a fundamental transformation for creating derivatives or for use in peptide-style couplings.
-
Aminolysis: Reaction with primary or secondary amines can form the corresponding amides, a common step in drug synthesis to introduce new pharmacophores.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,3-dihydrobenzofuran-6-yl)methanol.
-
-
Reactions at the Aromatic Ring:
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regiochemical outcome is directed by two competing groups: the ortho,para-directing ether oxygen (activating) and the meta-directing carboxylate group (deactivating). The positions ortho to the strongly activating ether group (C7) and para to it (C5) are the most likely sites of substitution. Precise control often requires careful selection of reagents and reaction conditions.
-
-
Reactions of the Dihydrofuran Ring:
-
The saturated nature of the dihydrofuran ring makes it less reactive than the aromatic portion. However, under strong oxidative conditions, cleavage of the ring or oxidation at the benzylic position (C3) may be possible. Syntheses of the core dihydrobenzofuran structure often involve advanced transition metal-catalyzed cyclization reactions.[3][15]
-
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 2,3-dihydrobenzofuran-6-carboxylate is not widely available, data from the parent carboxylic acid and related compounds suggest that standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
Methyl 2,3-dihydrobenzofuran-6-carboxylate is more than a simple organic ester; it is a strategically designed building block for accessing complex molecular architectures. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity at multiple sites make it an invaluable tool for chemists in drug discovery and materials science. This guide provides the foundational knowledge required to confidently handle, characterize, and derivatize this compound, paving the way for future innovation.
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